molecular formula C23H24ClN3O2 B11363312 N-(3-chloro-2-methylphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-(3-chloro-2-methylphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11363312
M. Wt: 409.9 g/mol
InChI Key: NRBPCMGNPQDDTQ-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a chloro-methylphenyl group, an indole moiety, and a pyrrolidine ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Moiety: Starting with a precursor such as 5-methylindole, various functionalization reactions are performed to introduce the ethyl group.

    Pyrrolidine Ring Formation: The pyrrolidine ring is synthesized through cyclization reactions involving appropriate amine and carbonyl precursors.

    Coupling Reactions: The final step involves coupling the indole moiety with the pyrrolidine ring and the chloro-methylphenyl group under specific conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-methylphenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, exploring its efficacy and safety profiles.

    Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering specific cellular pathways. Detailed studies using techniques like molecular docking and biochemical assays are conducted to elucidate these interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs

Properties

Molecular Formula

C23H24ClN3O2

Molecular Weight

409.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H24ClN3O2/c1-14-6-7-21-18(10-14)16(12-25-21)8-9-27-13-17(11-22(27)28)23(29)26-20-5-3-4-19(24)15(20)2/h3-7,10,12,17,25H,8-9,11,13H2,1-2H3,(H,26,29)

InChI Key

NRBPCMGNPQDDTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)NC4=C(C(=CC=C4)Cl)C

Origin of Product

United States

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